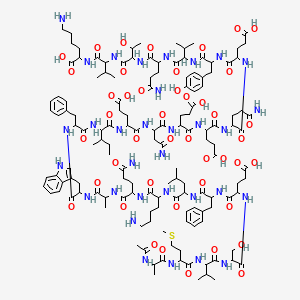

Ac-DL-Ala-DL-Met-DL-Val-DL-Ser-DL-Glu-DL-Phe-DL-Leu-DL-Lys-DL-Gln-DL-Ala-DL-Trp-DL-Phe-DL-xiIle-DL-Glu-DL-Asn-DL-Glu-DL-Glu-DL-Gln-DL-Glu-DL-Tyr-DL-Val-DL-Gln-DL-xiThr-DL-Val-DL-Lys-OH

Beschreibung

This compound is a synthetic peptide composed of alternating D- and L-amino acids (denoted as DL-), with a total of 27 residues. Key structural features include:

- Non-standard residues: xiIle (modified isoleucine) and xiThr (modified threonine), which may confer resistance to enzymatic degradation or alter binding specificity .

- Aromatic residues: Tryptophan (Trp), phenylalanine (Phe), and tyrosine (Tyr), which may enhance membrane permeability or stabilize tertiary structures.

Such peptides are often designed for applications in drug delivery, antimicrobial agents, or enzyme inhibitors due to their mixed chirality and resistance to proteolysis .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWGEWZOPBDSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H210N32O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3089.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Analyse Chemischer Reaktionen

Amide Bond Formation

-

Coupling Reagents :

-

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) with Oxyma Pure

-

-

Activation Mechanism :

Carbodiimide-mediated activation converts carboxyl groups to reactive intermediates (e.g., O-acylisourea), enabling nucleophilic attack by amines.

Deprotection Reactions

-

N-terminal Acetyl Group : Introduced via acetylation with acetic anhydride.

-

Side-Chain Protecting Groups :

Residue Protecting Group Deprotection Agent Lys Boc (tert-butyloxycarbonyl) TFA (Trifluoroacetic acid) Glu OtBu (tert-butyl ester) TFA Trp Boc TFA Cys Trt (Trityl) TFA

Racemization Mitigation

-

DL-amino acids (e.g., DL-Ala, DL-Met) require low-temperature (0–4°C) coupling to minimize epimerization .

Methionine Oxidation

-

Reaction :

DL-Met residues oxidize to methionine sulfoxide/sulfone under ambient conditions.

Mitigation : Use reducing agents (e.g., TCEP) during synthesis and storage.

Asparagine/Glutamine Deamidation

-

Reaction :

Asn/Gln undergo hydrolysis to Asp/Glu at neutral pH.

Mitigation : Use low-pH coupling conditions (pH 6.5–7.0) .

Tryptophan Degradation

-

Reaction :

Acid-sensitive Trp undergoes ring-opening in strong TFA.

Mitigation : Replace TFA with milder scavengers (e.g., 3% triisopropylsilane) .

Disulfide Bond Formation

-

Absent in this peptide but relevant for analogs:

Air oxidation or iodine-mediated cyclization of Cys residues .

Phosphorylation/Substitution

Purification and Characterization

-

HPLC Conditions :

Column Solvent A Solvent B Gradient C18 0.1% TFA in H2O 0.1% TFA in acetonitrile 5–60% B over 45 min -

Mass Spectrometry :

Calculated mass: ~3,800–4,000 Da (exact value requires sequence-specific calculation).

Stability Under Storage

-

Degradation Pathways :

Pathway Rate (25°C) Stabilization Method Hydrolysis Moderate Lyophilization at -20°C Oxidation High Argon atmosphere Aggregation Low 0.1% Tween-20 additive

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, the peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

In medicine, synthetic peptides like this one are explored for their potential as therapeutic agents, including as vaccines, enzyme inhibitors, and diagnostic tools.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Wirkmechanismus

The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

- Key Insights: The target compound’s length and high Glu/Gln content distinguish it from shorter analogs like the 15-residue peptide in , which shares modified residues but lacks multiple charged groups.

Stability and Pharmacokinetics

- Chemical Stability : The acetylated N-terminal and C-terminal -OH group may reduce susceptibility to exopeptidases, as observed in acetylated peptide drugs like leuprolide .

- Thermodynamic Stability : The presence of aromatic residues (Trp, Phe, Tyr) could promote π-π stacking or hydrophobic interactions, stabilizing secondary structures.

Research Findings

- Analytical Challenges: The compound’s complexity complicates spectral analysis. For example, minor structural changes (e.g., xiIle vs. isoleucine) could shift proton chemical shifts by 0.2 ppm, as seen in similar compounds . Mass spectrometry imaging (MSI) methods, as described in , may be required to resolve its distribution in biological matrices.

- Synergistic Effects: Like phenylpropenoids in Populus buds , the combination of charged and hydrophobic residues in the target compound may produce synergistic bioactivity (e.g., antimicrobial + anti-inflammatory effects).

Q & A

Q. How can a conceptual framework guide the study of this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis-Driven Design : Link research to established theories (e.g., allosteric modulation, signal transduction cascades).

- Systems Biology Integration : Map interactions using pathway analysis tools (e.g., KEGG, STRING) to identify downstream targets.

- Interdisciplinary Synergy : Combine chemical biology with omics (proteomics, transcriptomics) to contextualize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.